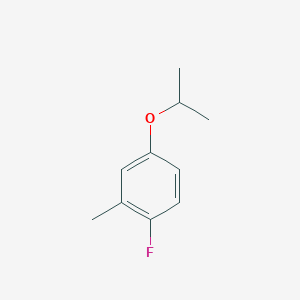

1-Fluoro-4-isopropoxy-2-methylbenzene

Description

Overview of Fluorinated Organic Molecules in Contemporary Chemical Sciences

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical sciences, with profound impacts on pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physical, chemical, and biological characteristics. tandfonline.com In medicinal chemistry, for instance, the strategic incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. nih.gov It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com

Fluorinated compounds are also integral to the development of advanced materials. Fluoropolymers, for example, exhibit exceptional thermal stability and chemical resistance. rsc.org In the agrochemical industry, the inclusion of fluorine can lead to pesticides and herbicides with improved efficacy and selectivity. alfa-chemistry.com The growing importance of fluorinated organic molecules has spurred the development of novel synthetic methodologies to introduce fluorine into complex structures efficiently and selectively. mdpi.com

Structural Characteristics and Unique Properties of 1-Fluoro-4-isopropoxy-2-methylbenzene

This compound is a substituted aromatic compound with a distinct set of structural features that impart valuable chemical properties. The molecule consists of a central benzene (B151609) ring to which a fluorine atom, an isopropoxy group, and a methyl group are attached at positions 1, 4, and 2, respectively.

The combination of these substituents makes this compound a lipophilic molecule, a property often sought in the development of bioactive compounds to enhance their ability to cross cell membranes.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃FO |

| Molecular Weight | 168.21 g/mol |

| CAS Number | 798563-62-9 |

| Predicted Boiling Point | 220.3 ± 20.0 °C |

| Predicted Density | 1.005 ± 0.06 g/cm³ |

Note: The boiling point and density are predicted values as experimental data is not widely available in public literature.

Rationale for Comprehensive Academic Investigation of this compound

The academic and industrial interest in this compound stems primarily from its potential as a versatile building block in organic synthesis. youtube.com The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. numberanalytics.com The specific arrangement of functional groups on this compound offers multiple reactive sites and the ability to influence the properties of the final product.

The presence of the fluorine atom makes it a valuable precursor for introducing fluorine into pharmaceuticals and agrochemicals, leveraging the aforementioned benefits of fluorination. nih.gov The isopropoxy group can be a key feature for interacting with biological targets or can be cleaved to reveal a phenol, providing another point for chemical modification. The methyl group can also be functionalized or serve to sterically guide subsequent reactions.

Comprehensive investigation of such building blocks is crucial for expanding the toolbox of synthetic chemists. Understanding the reactivity and potential applications of this compound allows for the rational design of new molecules with desired properties, from novel drug candidates to high-performance materials.

Scope and Organization of the Research Outline

This article provides a focused overview of the chemical compound this compound. The content is structured to first introduce the broader context of fluorinated aromatic compounds and their significance. It then delves into the specific structural characteristics and properties of the target molecule. The rationale for its academic investigation is explored, highlighting its role as a synthetic building block. This article aims to provide a thorough and scientifically accurate account based on the available chemical literature and principles of organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FO |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-fluoro-2-methyl-4-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H13FO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |

InChI Key |

MPEZGAOIRPORIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Fluoro 4 Isopropoxy 2 Methylbenzene

Reactivity Profile of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in 1-Fluoro-4-isopropoxy-2-methylbenzene is significantly influenced by the electron-donating and electron-withdrawing properties of its substituents.

Isopropoxy Group (-OCH(CH₃)₂): This is a strongly activating group. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, the lone pairs of electrons on the oxygen atom participate in resonance with the aromatic π-system, donating significant electron density to the ring. libretexts.org This resonance effect is dominant, making the ring much more nucleophilic and thus more susceptible to electrophilic attack. vanderbilt.edu Like other alkoxy groups, it is a powerful ortho-, para- director. libretexts.org

Methyl Group (-CH₃): This is a weakly activating group. It donates electron density primarily through an inductive effect and hyperconjugation. ucalgary.ca This donation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic substitution, thereby increasing the reaction rate compared to benzene. vanderbilt.edumsu.edu The methyl group is also an ortho-, para- director. ucalgary.canih.gov

| Substituent | Position | Activating/Deactivating Effect | Primary Electronic Effect | Directing Effect |

|---|---|---|---|---|

| Isopropoxy (-OCH(CH₃)₂) | 4 | Strongly Activating | Resonance (Donating) | Ortho, Para |

| Methyl (-CH₃) | 2 | Weakly Activating | Inductive/Hyperconjugation (Donating) | Ortho, Para |

| Fluoro (-F) | 1 | Weakly Deactivating | Inductive (Withdrawing) | Ortho, Para |

The activated nature of the ring facilitates electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edulibretexts.org The key to understanding these reactions is predicting the regioselectivity, which is determined by the combined directing effects of the existing substituents. leah4sci.com

The isopropoxy group at C4 directs to C3 and C5 (ortho) and C1 (para). The methyl group at C2 directs to C1 and C3 (ortho) and C5 (para). The fluoro group at C1 directs to C2 and C6 (ortho) and C4 (para).

Position C1, C2, C4: Already substituted.

Position C3: Ortho to both the isopropoxy and methyl groups. This position is electronically activated but is subject to significant steric hindrance from the two adjacent bulky groups.

Position C5: Ortho to the isopropoxy group and para to the methyl group. This position is strongly activated electronically and is less sterically hindered than C3.

Position C6: Ortho to the fluoro group. This position is less electronically activated than C3 and C5.

The most powerful activating group, the isopropoxy group, exerts the strongest control over the position of substitution. youtube.com Therefore, electrophilic attack will be directed primarily to its ortho positions, C3 and C5. Due to the significant steric hindrance at the C3 position, the major product of electrophilic aromatic substitution on this compound is predicted to be at the C5 position . youtube.comfrontiersin.org For example, nitration with nitric acid and sulfuric acid would be expected to yield primarily 1-Fluoro-4-isopropoxy-2-methyl-5-nitrobenzene. nih.govpnas.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the aromatic ring is electron-rich due to the presence of the activating isopropoxy and methyl groups. youtube.com The fluorine atom is a potential leaving group; in fact, fluoride (B91410) is often the best leaving group for SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom susceptible to nucleophilic attack. libretexts.org However, the absence of any strong electron-withdrawing groups makes the ring "unactivated" towards the standard addition-elimination SNAr mechanism. nih.gov Therefore, this compound is generally unreactive towards nucleophiles under typical SNAr conditions.

Reactions on such unactivated fluoroarenes are challenging but can sometimes be achieved under specific conditions, such as through organic photoredox catalysis, which can enable the defluorination of electron-rich fluoroarenes. nih.gov Another potential, albeit harsh, pathway is via an elimination-addition mechanism involving a highly unstable "benzyne" intermediate, which requires the use of exceptionally strong bases like sodium amide.

Advanced Mechanistic Investigations

No advanced mechanistic investigations have been published for reactions involving this compound. Such studies are crucial for understanding the precise pathways of chemical transformations and for optimizing reaction conditions.

Kinetic and Thermodynamic Studies

A thorough search of the scientific literature reveals no available kinetic or thermodynamic data for reactions involving this compound. Kinetic studies would provide essential information on reaction rates, rate constants, and the influence of reactant concentrations, which are fundamental to understanding reaction mechanisms. Similarly, thermodynamic data, such as enthalpy and entropy of reaction, would offer insights into the feasibility and position of equilibrium for potential transformations. The table below is a placeholder to illustrate how such data would be presented if it were available.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Reaction Type | Reactant(s) | Solvent | Temperature (°C) | Rate Constant (k) |

|---|---|---|---|---|

| Nucleophilic Substitution | Nu- | DMF | 25 | Data not available |

Identification of Reaction Intermediates

There are no published studies that identify or characterize reaction intermediates in transformations of this compound. The identification of intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution or organometallic species in catalytic cycles, is critical for elucidating reaction pathways. Spectroscopic techniques like NMR, IR, and mass spectrometry, often coupled with computational studies, are typically employed for this purpose. The absence of such studies for this specific compound limits the understanding of its chemical behavior.

Role of Catalysts and Solvents on Reaction Pathways

While the role of catalysts and solvents is a fundamental aspect of chemical reactivity, no specific research has been conducted to investigate their effects on the reaction pathways of this compound. Catalysts could potentially be used to facilitate the activation of the C-F bond, while the choice of solvent can significantly influence reaction rates and selectivity by stabilizing transition states or intermediates. For instance, polar aprotic solvents are known to accelerate the rates of nucleophilic aromatic substitution reactions. The impact of different catalytic systems and solvent environments on this compound remains an open area for investigation.

Table 2: Illustrative Table on the Effect of Solvents on a Hypothetical Reaction

| Solvent | Dielectric Constant (ε) | Reaction Rate (relative) |

|---|---|---|

| Toluene | 2.4 | Data not available |

| Tetrahydrofuran (THF) | 7.6 | Data not available |

| Dimethylformamide (DMF) | 37 | Data not available |

Theoretical and Computational Chemistry Studies on 1 Fluoro 4 Isopropoxy 2 Methylbenzene

Quantum Chemical Calculations (QCC) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a fundamental tool for investigating the intrinsic properties of 1-Fluoro-4-isopropoxy-2-methylbenzene at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By minimizing the total electronic energy, DFT calculations can accurately predict key structural parameters. For this compound, this involves calculating the equilibrium bond lengths, bond angles, and dihedral angles that define its conformation. These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational efficiency. dergipark.org.trbohrium.com The resulting optimized structure corresponds to a minimum on the potential energy surface, representing the molecule's most probable conformation in the gas phase. dergipark.org.tr

While specific computational studies on this compound are not extensively available in published literature, the application of DFT would yield precise data on its molecular geometry.

Table 1: Predicted Geometrical Parameters for this compound via DFT (Note: The following data is illustrative of typical DFT output and is not from a published study on this specific molecule.)

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-F | Data not available in published literature | |

| C-O (isopropoxy) | Data not available in published literature | |

| C-C (aromatic) | Data not available in published literature | |

| **Bond Angles (°) ** | ||

| C-C-F | Data not available in published literature | |

| C-C-O | Data not available in published literature | |

| C-O-C | Data not available in published literature | |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. bohrium.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. dergipark.org.tr The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the isopropoxy group, while the LUMO would be distributed across the aromatic system.

Table 2: Predicted FMO Properties for this compound (Note: Data is representative of FMO analysis and not from published literature for this compound.)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available in published literature |

| LUMO Energy | Data not available in published literature |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. dergipark.org.tr Different colors represent varying potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive potential (prone to nucleophilic attack). Green and yellow denote regions with intermediate or near-zero potential. dergipark.org.tr In an MEP map of this compound, negative potential (red) would be expected around the electronegative fluorine and oxygen atoms, highlighting these as sites for interaction with positive charges. Positive potential (blue) would likely be associated with the hydrogen atoms.

Quantum chemical calculations can predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental results helps in the accurate assignment of signals and structural verification of this compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. dergipark.org.tr This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as the maximum absorption wavelength (λmax), can be correlated with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents. For this compound, MD simulations would be particularly useful for exploring the rotational freedom of the isopropoxy and methyl groups. These simulations can reveal the preferred orientations (conformers) of these substituents and the energy barriers between them. Furthermore, by explicitly including solvent molecules (e.g., water) in the simulation box, MD can provide insights into how the solvent affects the molecule's conformation and dynamic behavior, which is crucial for understanding its properties in solution.

Quantitative Structure-Property Relationships (QSPR) and 3D-QSPR Methodologies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or computationally derived features (known as molecular descriptors) with its macroscopic properties. kashanu.ac.ir These descriptors can be constitutional, topological, electronic, or quantum-chemical in nature. The goal of QSPR is to develop a mathematical equation that can predict a specific property (e.g., boiling point, solubility, toxicity) for new or untested compounds based solely on their structure. researchgate.netglobethesis.com

For a class of compounds including this compound, a QSPR study would involve:

Data Set Compilation: Gathering experimental data for a specific property across a series of related substituted benzene (B151609) derivatives. kashanu.ac.ir

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the series.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a model that links the most relevant descriptors to the property of interest. kashanu.ac.irsemanticscholar.org

Validation: Testing the model's predictive power on an external set of compounds.

3D-QSPR methods extend this approach by using 3D structural information, such as molecular interaction fields, to derive descriptors, providing a more detailed understanding of how molecular shape and electrostatic fields influence the property. While specific QSPR models for this compound have not been identified in the literature, this methodology represents a powerful approach for predicting its physicochemical properties based on a larger dataset of similar molecules.

No Theoretical and Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies focusing on the compound this compound were identified.

This absence of dedicated research means that there is currently no available data or published findings regarding the application of established computational models such as Hansch analysis, the Free-Wilson method, or Comparative Molecular Field Analysis (CoMFA) to this particular molecule. Consequently, an analysis of its quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR) remains uninvestigated in the public domain.

The requested detailed examination, which would include:

Predictive Modeling for Novel Derivatives and Reaction Outcomes:The development of computational models to forecast the properties and reactivity of new, related chemical structures.

cannot be conducted at this time due to the lack of foundational research on this compound.

While general principles of computational chemistry suggest that such studies are feasible and could provide valuable insights into the compound's characteristics, the specific calculations, data tables, and detailed research findings required to construct such an analysis have not been published. Further research would be necessary to generate the data needed for a thorough theoretical and computational investigation of this compound.

Advanced Applications of 1 Fluoro 4 Isopropoxy 2 Methylbenzene in Chemical Sciences

Role as a Synthetic Intermediate and Building Block in Complex Organic Synthesis

1-Fluoro-4-isopropoxy-2-methylbenzene serves as a crucial intermediate in multi-step organic syntheses. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, can enhance the metabolic stability and binding affinity of target molecules. fluorochem.co.uksigmaaldrich.com The isopropoxy group provides a bulky, lipophilic character, while the methyl group offers a site for further functionalization or can influence the regioselectivity of subsequent reactions. These features make it a valuable starting material for creating diverse and complex molecular architectures. alfa-chemistry.com

Fluorinated aromatic compounds are foundational in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. alfa-chemistry.com The strategic incorporation of fluorine can significantly modify the biological activity and physicochemical properties of a molecule. fluorochem.co.uksigmaaldrich.com

Synthesis of Fluorine-Containing Polymers and Materials

While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, its structural motifs are characteristic of monomers used in the synthesis of high-performance fluorinated polyethers. Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. alfa-chemistry.com The ether linkage, combined with the fluorinated aromatic ring, suggests its potential as a monomer for creating polyarylethers with desirable characteristics such as low dielectric constants and high thermal stability.

The general synthetic approach for creating such polymers often involves nucleophilic aromatic substitution reactions, where the fluorine atom on an activated aromatic ring is displaced by a phenoxide nucleophile. The isopropoxy and methyl groups on the benzene (B151609) ring of this compound would influence the reactivity of the fluoro group and the properties of the resulting polymer, such as solubility and glass transition temperature.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Contribution of this compound |

|---|---|

| Thermal Stability | The strong carbon-fluorine bond and the aromatic backbone would contribute to high thermal resistance. |

| Chemical Resistance | Fluorine atoms provide a protective shield against chemical attack. |

| Solubility | The isopropoxy and methyl groups may enhance solubility in organic solvents, facilitating processing. |

| Dielectric Constant | The presence of fluorine typically lowers the dielectric constant, making such polymers useful in microelectronics. |

Precursor for Advanced Aromatic Scaffolds

The functional group array of this compound makes it an attractive precursor for the synthesis of more complex, poly-substituted aromatic scaffolds. These scaffolds are central to the development of new drugs and functional materials. nih.govresearchgate.net The benzene ring can undergo further electrophilic substitution, with the existing substituents directing the position of incoming groups. Moreover, the methyl group can be a handle for further transformations, such as oxidation to a carboxylic acid or benzylic halogenation, opening pathways to a variety of derivatives.

For instance, through a series of directed ortho-metalation and cross-coupling reactions, it is conceivable to build intricate molecular frameworks, including polycyclic aromatic systems and highly functionalized biaryls. acs.org The interplay of the directing effects of the fluoro, isopropoxy, and methyl groups would be critical in controlling the regiochemical outcome of these synthetic transformations.

Contributions to Catalysis and Reaction Engineering

While direct catalytic applications of this compound itself are not prominently reported, its derivatives, particularly those that can be synthesized from it, have potential roles in catalysis. Fluorinated ethers can exhibit unique solvent properties that can influence the rate and selectivity of catalytic reactions. researchgate.net

Furthermore, the electronic properties imparted by the fluorine atom can be transmitted through the aromatic ring to a catalytically active center attached to the scaffold. For example, if the methyl group were functionalized to a phosphine (B1218219) ligand, the fluorine's electron-withdrawing nature could modulate the electronic properties of the metal center in a transition metal complex, thereby tuning its catalytic activity. rsc.org Research on fluorinated silyl (B83357) enol ethers has demonstrated that the presence of fluorine can enhance the reactivity in certain catalytic transformations. rsc.org

Applications in Analytical Chemistry Research (e.g., as a Standard, Tracer, or Reagent)

In analytical chemistry, fluorinated compounds can serve as useful tools. Due to their often unique mass spectral fragmentation patterns and chromatographic behavior, they can be employed as internal standards for quantification in complex matrices. sigmaaldrich.com While there is no specific documentation of this compound being used as a commercial standard, its distinct molecular weight and structure make it a candidate for such applications in targeted analysis.

Furthermore, the introduction of fluorine, particularly the radioactive isotope fluorine-18, is a cornerstone of Positron Emission Tomography (PET), a powerful medical imaging technique. researchgate.netox.ac.uk Non-radioactive fluorinated molecules can serve as important reference compounds or precursors in the development of new PET tracers. The unique combination of substituents in this compound could be explored in the design of novel imaging agents. wikipedia.org Fluorescent tracers, which are fundamental to modern imaging sciences, can also be synthesized from functionalized aromatic building blocks. youtube.com

Table 2: Key Identifiers for Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 798563-62-9 chemicalbook.com |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

While the synthesis of substituted aromatic ethers is well-established, the development of more efficient and environmentally benign methods for producing 1-Fluoro-4-isopropoxy-2-methylbenzene and its derivatives remains a critical challenge. Future research in this area should focus on several key aspects:

Catalytic C-O Coupling Reactions: Exploring novel catalytic systems for the etherification of 4-fluoro-2-methylphenol (B144770) with isopropyl alcohol or its derivatives. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional, often stoichiometric, reagents. The goal would be to achieve high yields under milder reaction conditions, reducing energy consumption and waste generation.

Flow Chemistry and Process Intensification: Implementing continuous flow manufacturing for the synthesis of this compound. Flow chemistry offers significant advantages in terms of safety, scalability, and process control, leading to more sustainable and cost-effective production.

Biocatalytic Approaches: Investigating the potential of enzymatic catalysis for the synthesis of this compound. nih.govnumberanalytics.comnumberanalytics.com Enzymes, such as laccases or peroxidases, could offer highly selective and environmentally friendly routes to functionalized phenols, which are key precursors. nih.govnumberanalytics.comnumberanalytics.com The development of engineered enzymes could further enhance the efficiency and substrate scope of these biocatalytic transformations. nih.govnumberanalytics.comnumberanalytics.com

Green Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like ionic liquids, supercritical fluids, or bio-based solvents for the synthesis and purification of this compound. ijsr.nettcichemicals.com The use of fluorous solvents, which can facilitate product separation and catalyst recycling, also presents a promising avenue for sustainable synthesis. tcichemicals.com

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Novel Catalysis | Reduced catalyst loading, milder conditions, higher atom economy | Catalyst stability and cost, substrate scope |

| Flow Chemistry | Improved safety and scalability, precise process control | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Enzyme stability and availability, substrate specificity |

| Green Solvents | Reduced environmental impact, improved safety | Solvent cost and recyclability, compatibility with reagents |

Exploration of Novel Reactivity and Functionalization Pathways

The unique substitution pattern of this compound offers exciting opportunities for exploring novel chemical reactivity and developing new functionalization strategies. Key areas for future investigation include:

Late-Stage C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the aromatic ring and the methyl group. researchgate.netmdpi.comnih.govyoutube.com This would allow for the rapid diversification of the core structure, providing access to a wide range of derivatives with potentially valuable properties. nih.govacs.orgnih.govacs.org

Ortho-Lithiation and Directed Metalation: Investigating the directing effects of the fluoro and isopropoxy groups in metalation reactions to achieve regioselective functionalization. This could enable the introduction of a variety of electrophiles at specific positions on the aromatic ring.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. mdpi.com This could include radical-based C-H functionalization or cross-coupling reactions. rsc.org

Fluorine as a Directing Group: Further exploring the role of the fluorine atom in directing electrophilic and nucleophilic aromatic substitution reactions. Understanding the interplay between the electronic effects of the fluorine and isopropoxy groups is crucial for predicting and controlling the regioselectivity of these reactions.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials. For this compound, future research should leverage these techniques for:

Predicting Reactivity and Regioselectivity: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction mechanisms and predict the most likely sites of functionalization. nih.gov This can guide experimental efforts and reduce the need for extensive empirical screening.

Designing Novel Derivatives with Desired Properties: Employing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to design new derivatives of this compound with optimized biological activity or material properties.

Simulating Material Properties: For applications in materials science, computational tools can be used to predict the bulk properties of polymers and other materials derived from this compound, such as their thermal stability, mechanical strength, and electronic properties. researchgate.netrsc.orgresearchgate.netgoogle.commdpi.com

Expanding Applications in Materials Science and Green Chemistry

The unique combination of a fluorinated aromatic ring and an alkoxy group suggests that this compound could be a valuable building block in materials science and a useful tool in green chemistry.

High-Performance Polymers: Investigating the use of this compound as a monomer or additive in the synthesis of novel fluorinated polymers. researchgate.netrsc.orgresearchgate.netgoogle.commdpi.com Such polymers could exhibit desirable properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for applications in coatings, membranes, and advanced composites. researchgate.netrsc.orgresearchgate.netgoogle.commdpi.com

Organic Electronics: Exploring the potential of derivatives of this compound in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the fluorinated aromatic core can be tuned through functionalization to optimize performance in these applications.

Green Chemistry Applications: Utilizing this compound and its derivatives as phase-transfer catalysts or as components of fluorous biphasic systems to facilitate cleaner chemical reactions and easier product separation. researchgate.netsciencedaily.comeurekalert.org

The potential applications are summarized in the table below.

| Application Area | Potential Role of this compound | Desired Properties |

| Materials Science | Monomer for fluorinated polymers | Low surface energy, thermal stability, chemical resistance |

| Organic Electronics | Building block for organic semiconductors | Tunable electronic properties, processability |

| Green Chemistry | Component of fluorous biphasic systems | Phase-separation properties, catalyst solubilization |

Q & A

Basic: What are the recommended analytical methods for characterizing the purity and structural integrity of 1-Fluoro-4-isopropoxy-2-methylbenzene?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and detect impurities. For example, -NMR can resolve fluorinated regioisomers, which are common in aromatic fluorination reactions .

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phases (e.g., methanol-buffer mixtures) to separate derivatives with similar retention times, as demonstrated in fluorinated benzoic acid analyses .

- Mass Spectrometry (MS): Employ electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns, particularly for trace byproducts.

Basic: How can researchers optimize the synthesis of this compound to minimize side reactions?

Answer:

- Temperature Control: Maintain reaction temperatures below 50°C during isopropoxy group introduction to avoid ether cleavage or aryl fluoride displacement .

- Catalyst Selection: Use palladium-based catalysts for regioselective fluorination, as they reduce competing pathways like C-O bond activation in alkoxy-substituted aromatics .

- Purification: Employ gradient silica gel chromatography with hexane/ethyl acetate to resolve polar byproducts (e.g., di-fluorinated derivatives) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric Hindrance: The isopropoxy and methyl groups at the 4- and 2-positions create steric bulk, limiting access to the aromatic ring. This necessitates bulky ligands (e.g., BrettPhos) in Buchwald-Hartwig amination to prevent catalyst deactivation .

- Electronic Effects: The electron-withdrawing fluorine atom at position 1 enhances electrophilic substitution at the 5-position, but the electron-donating isopropoxy group at position 4 counterbalances this effect. Computational modeling (DFT) is recommended to predict reactive sites .

Advanced: What experimental strategies address discrepancies in reported solubility data for this compound?

Answer:

- Solvent Screening: Systematically test solvents (e.g., DMSO, THF, chloroform) under controlled humidity, as fluorinated aromatics often exhibit hygroscopicity that skews measurements .

- Standardized Protocols: Adopt the RIFM criteria for reproducibility, including temperature equilibration (±0.1°C) and degassing solvents to exclude oxygen interference .

- Validation: Cross-reference with HPLC retention times under isocratic conditions to correlate solubility with chromatographic behavior .

Advanced: How can researchers design stability studies for this compound under varying environmental conditions?

Answer:

- Accelerated Degradation: Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C) to simulate long-term storage. Monitor degradation via -NMR for defluorination byproducts .

- Surface Reactivity: Use microspectroscopic imaging (e.g., ToF-SIMS) to study interactions with common lab surfaces (glass, stainless steel), which may catalyze hydrolysis of the isopropoxy group .

- Oxidative Stability: Employ radical initiators (e.g., AIBN) to assess susceptibility to autoxidation, a key factor in fluorinated compound degradation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Fluorinated aromatics can penetrate latex gloves .

- Ventilation: Use fume hoods with minimum airflow rates of 0.5 m/s to mitigate inhalation risks.

- Waste Management: Segregate halogenated waste in designated containers for incineration, as recommended for fluorobenzene derivatives .

Advanced: What computational tools are most effective for predicting the physicochemical properties of this compound?

Answer:

- Density Functional Theory (DFT): Calculate dipole moments and polarizabilities to predict solubility and chromatographic behavior. Basis sets like 6-311+G(d,p) are suitable for fluorinated systems .

- Molecular Dynamics (MD): Simulate diffusion coefficients in solvent matrices to optimize reaction kinetics.

- QSAR Models: Apply quantitative structure-activity relationship frameworks to estimate toxicity profiles, leveraging PubChem’s cheminformatics datasets .

Advanced: How can researchers resolve contradictions in catalytic efficiency data for fluorinated aromatic ethers?

Answer:

- Control Experiments: Replicate reactions with deuterated analogs (e.g., fluorobenzene-d) to isolate kinetic isotope effects from catalyst performance variables .

- In Situ Monitoring: Use Raman spectroscopy to track intermediate formation and identify deactivation pathways (e.g., ligand dissociation) .

- Meta-Analysis: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature reliability and prioritize high-confidence datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.